molecular formula C22H16O4 B14341071 Phenyl 2-[(3-phenylacryloyl)oxy]benzoate CAS No. 93099-35-5

Phenyl 2-[(3-phenylacryloyl)oxy]benzoate

Cat. No.: B14341071
CAS No.: 93099-35-5
M. Wt: 344.4 g/mol
InChI Key: RKIMXITXBPXMOT-UHFFFAOYSA-N
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Description

Phenyl 2-[(3-phenylacryloyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a phenylacryloyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-phenylacryloyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another non-polar solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[(3-phenylacryloyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylacryloyl moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, bromine (Br₂) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Phenyl 2-[(3-phenylacryloyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.

    Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases can catalyze the hydrolysis, leading to the release of 2-hydroxybenzoic acid and 3-phenylacrylic acid. These products can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl benzoate: Similar ester structure but lacks the phenylacryloyl moiety.

    Methyl 2-[(3-phenylacryloyl)oxy]benzoate: Similar structure but with a methyl group instead of a phenyl group.

Properties

CAS No.

93099-35-5

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

phenyl 2-(3-phenylprop-2-enoyloxy)benzoate

InChI

InChI=1S/C22H16O4/c23-21(16-15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)22(24)25-18-11-5-2-6-12-18/h1-16H

InChI Key

RKIMXITXBPXMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3

Origin of Product

United States

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